Product packaging for Ethyl Arachidonate-d5(Cat. No.:CAS No. 1331642-74-0)

Ethyl Arachidonate-d5

Cat. No.: B590020
CAS No.: 1331642-74-0
M. Wt: 337.559
InChI Key: SNXPWYFWAZVIAU-DJRYQXLJSA-N
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Description

Fundamental Principles of Stable Isotope Labeling for Research Applications

Stable isotope labeling operates on a simple yet profound principle: the labeled compound is chemically and biologically analogous to its unlabeled counterpart but possesses a distinct nuclear property—its mass. creative-proteomics.com This allows researchers to track the journey of molecules within a biological system without altering the system's natural behavior. The most commonly utilized stable isotopes in this field include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). numberanalytics.comcreative-proteomics.com

The core of this technique lies in the ability to differentiate between the labeled and unlabeled molecules using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com By introducing a known quantity of a stable isotope-labeled compound into a system, scientists can trace its metabolic fate, determine the rates of biochemical reactions, and quantify the concentration of endogenous molecules with high precision. numberanalytics.comcreative-proteomics.com This is often achieved through isotope dilution, a method that enables absolute quantification by using the labeled compound as an internal standard. metwarebio.com

Role of Deuterated Analogs in Quantitative Metabolomics and Lipidomics

Within the broad field of stable isotope labeling, deuterated analogs—molecules where hydrogen atoms are replaced by deuterium—play a particularly vital role in quantitative metabolomics and lipidomics. clearsynth.com Metabolomics and lipidomics are the large-scale studies of small molecules (metabolites) and lipids, respectively, within a biological system. These fields are instrumental in understanding cellular metabolism, identifying biomarkers for diseases, and assessing the effects of drugs and toxins. numberanalytics.comnih.gov

Deuterated compounds are ideal internal standards in mass spectrometry-based analyses. clearsynth.comwisdomlib.org When a sample is analyzed, the deuterated standard is added in a known amount. Because it is chemically almost identical to the analyte of interest, it behaves similarly during sample preparation and analysis, correcting for variations in the process. scioninstruments.com However, due to its higher mass, it can be distinguished from the natural, non-deuterated compound by the mass spectrometer. clearsynth.com This allows for highly accurate and precise quantification of the target molecule, even in complex biological matrices where other substances might interfere with the measurement. clearsynth.comlcms.cz

The use of deuterated standards significantly enhances the reliability of quantitative data in several ways:

Calibration: They serve as precise reference points for instrument calibration, minimizing measurement errors. clearsynth.com

Compensation for Matrix Effects: In complex samples like blood or tissue, other molecules can suppress or enhance the signal of the analyte. Deuterated standards help to correct for these "matrix effects." clearsynth.com

Method Validation: They are crucial for validating the robustness and reliability of analytical methods. clearsynth.com

In lipidomics specifically, the incorporation of deuterated lipid standards allows for accurate relative and absolute quantification of various lipid classes, providing high-confidence identification of these molecules. nih.govmetabolomicscentre.ca

Historical Context and Evolution of Ethyl Arachidonate-d5 as a Research Tool

The application of stable isotopes in biological research dates back to the 1930s. numberanalytics.comnih.gov Early experiments using deuterium labeling provided groundbreaking insights into fatty acid metabolism. nih.gov However, the widespread use of stable isotopes was initially hampered by the limited availability of mass spectrometers. nih.gov The subsequent rise of radioisotopes, which were easier to detect, temporarily overshadowed stable isotope methods. nih.gov Nevertheless, for studying the metabolism of elements like nitrogen and oxygen, for which no long-lived radioisotopes exist, stable isotopes remained indispensable. nih.gov

Over the past few decades, advancements in mass spectrometry have led to a resurgence in the use of stable isotope-labeled compounds. acs.org This has been particularly true in the field of lipidomics, where understanding the dynamic roles of lipids in health and disease is a major focus. nih.gov

Ethyl arachidonate (B1239269) is the ethyl ester of arachidonic acid, a crucial polyunsaturated fatty acid involved in inflammation and cell signaling. nih.gov Its deuterated form, this compound, has emerged as a valuable internal standard for the quantitative analysis of fatty acid ethyl esters (FAEEs). vulcanchem.com FAEEs are formed in the body following ethanol (B145695) consumption and can serve as biomarkers for alcohol intake. vulcanchem.comresearchgate.net The development of methods to synthesize this compound and other deuterated FAEEs has been instrumental in creating sensitive and specific assays to measure these biomarkers in various biological samples, including meconium, the first stool of a newborn, to detect prenatal alcohol exposure. vulcanchem.comresearchgate.net The use of this compound allows for the precise quantification of its non-deuterated counterpart, helping researchers to establish correlations between FAEE levels and alcohol consumption. researchgate.net

Properties

CAS No.

1331642-74-0

Molecular Formula

C22H36O2

Molecular Weight

337.559

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17-/i2D3,4D2

InChI Key

SNXPWYFWAZVIAU-DJRYQXLJSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC

Synonyms

(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester-d5;  (all-Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester-d5;  Arachidonic Acid Ethyl Ester-d5; 

Origin of Product

United States

Synthesis and Characterization for Research Purity and Application

Methodologies for Deuterium (B1214612) Incorporation and Esterification

The synthesis of Ethyl Arachidonate-d5 primarily involves the esterification of arachidonic acid with ethanol (B145695) that has been enriched with deuterium (ethanol-d5). The key steps are the preparation of the deuterated reactant and the subsequent condensation reaction.

Deuterium Incorporation: The deuterium atoms are located on the ethyl moiety of the molecule, as indicated by its IUPAC name: 1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate lgcstandards.com. The synthesis, therefore, relies on commercially available or specifically synthesized ethanol-d5 (B126515) as a starting material.

Esterification: The formation of the ethyl ester from arachidonic acid and ethanol-d5 can be achieved through several standard organic chemistry methods.

Acid-Catalyzed Esterification (Fischer Esterification): This is a common method where a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used to react arachidonic acid with an excess of ethanol-d5. The reaction is typically heated to drive the equilibrium towards the product.

Acyl Halide Formation: Arachidonic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting arachidonoyl chloride is then reacted with ethanol-d5, often in the presence of a non-nucleophilic base like pyridine, to yield the final product, this compound.

While the labeling in this compound is on the ethyl group, other deuterated arachidonic acid derivatives are synthesized by incorporating deuterium onto the fatty acid backbone. These methods include:

Catalytic Deuteration: This process uses catalysts like palladium-on-carbon (Pd/C) to facilitate hydrogen-deuterium exchange on the arachidonic acid chain using deuterium gas (D₂) .

Wittig Chemistry: This allows for the site-specific incorporation of deuterium atoms at particular positions within the arachidonic acid molecule nih.govnih.gov.

Grignard Coupling: Specific deuterated isotopologues, such as ethyl arachidonate-19,19,20,20-d4, have been synthesized using Grignard coupling reactions followed by Lindlar reduction and esterification nih.gov.

These alternative deuteration strategies produce different isotopologues of arachidonic acid, which are then esterified to form their corresponding ethyl esters. For the specific compound this compound, the synthesis focuses on the esterification step using pre-labeled ethanol.

Method Description Typical Reagents Reference
Acid-Catalyzed Esterification Direct reaction of arachidonic acid with ethanol-d5, driven by heat and an acid catalyst.Arachidonic Acid, Ethanol-d5, H₂SO₄ (catalyst)General Method
Acyl Halide Pathway Two-step process involving activation of the carboxylic acid to an acyl chloride, followed by reaction with ethanol-d5.Thionyl Chloride, Pyridine, Ethanol-d5General Method
Backbone Deuteration (Alternative) Incorporation of deuterium onto the fatty acid chain, followed by esterification. Methods include catalytic exchange or specific organic reactions.Arachidonic Acid, D₂ Gas, Pd/C Catalyst

Analytical Purity Assessment and Isotopic Enrichment Determination

To be effective as an internal standard, this compound must possess high chemical and isotopic purity. A combination of mass spectrometry and chromatographic techniques is employed to verify these critical parameters.

Mass spectrometry (MS) is the definitive technique for confirming the successful incorporation of deuterium and for quantifying the isotopic enrichment of the final product.

Mass Shift Confirmation: The primary verification is the detection of the correct molecular weight. Ethyl arachidonate (B1239269) has a molecular weight of approximately 332.5 g/mol nih.gov. The d5-labeled variant is expected to show a corresponding mass shift, with a molecular ion peak five units higher (M+5).

Isotopic Distribution Analysis: High-resolution mass spectrometry can determine the distribution of isotopologues in the sample. This analysis quantifies the percentage of the desired d5 species relative to partially labeled (d1-d4) and unlabeled (d0) molecules nih.gov. For use as a quantitative standard, the isotopic purity should be very high, typically ≥98% nih.gov.

Tandem Mass Spectrometry (MS/MS): Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for the analysis of eicosanoids and their derivatives nih.gov. In a typical quantitative assay, specific precursor-to-product ion transitions are monitored in a mode known as Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (e.g., the [M-H]⁻ ion of this compound) and a specific fragment ion generated through collision-induced dissociation (CID) nih.gov. The use of a stable isotope-labeled internal standard like this compound allows for precise quantification by correcting for variations in sample extraction, processing, and instrument response nih.govlipidmaps.org.

Chromatographic methods are essential for separating this compound from any unreacted starting materials, synthetic byproducts, or other impurities, thereby assessing its chemical purity.

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) can be used for the analysis of fatty acid ethyl esters nih.gov. The high resolving power of capillary GC columns allows for the separation of closely related compounds. While some fatty acids require derivatization to increase their volatility for GC analysis, ethyl esters are generally volatile enough to be analyzed directly nih.govnih.gov.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing eicosanoids and their esters from biological matrices nih.govmdpi.com.

Reversed-Phase Chromatography: Separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid nih.govub.edu.

Purity Confirmation: The chemical purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. A high chemical purity (e.g., >98%) ensures that the standard solution's concentration is accurately known.

Retention Time Considerations: In some cases, deuterium labeling can cause a slight shift in chromatographic retention time compared to the unlabeled analog due to differences in intermolecular interactions mdpi.com. This effect is usually minor in reversed-phase LC but must be considered during method development to ensure proper identification and separation from the analyte being quantified.

The combination of LC with MS/MS provides a powerful platform for both the purification and comprehensive characterization of this compound, confirming its identity, chemical purity, and isotopic enrichment in a single analytical run nih.govnih.gov.

Technique Purpose Key Parameters & Findings Reference
GC-MS Chemical and Isotopic PuritySeparation of FAEEs; detection of mass shift and impurities. nih.gov
LC-MS/MS Chemical and Isotopic Purity; QuantificationSeparation via C18 column; verification of mass shift; determination of isotopic distribution; high sensitivity and selectivity using MRM. nih.govnih.govub.edu
High-Resolution MS Isotopic EnrichmentAccurate mass measurement; quantification of d0 to d5 species to ensure high isotopic purity. nih.gov
HPLC/UPLC Chemical PuritySeparation from synthetic impurities; purity assessment via UV or MS detection. nih.govmdpi.com

Advanced Analytical Methodologies Employing Ethyl Arachidonate D5 As an Internal Standard

Quantitative Mass Spectrometry-Based Lipid Analysis

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern lipid analysis, offering high sensitivity and specificity. lcms.czportlandpress.com In quantitative lipidomics, stable isotope-labeled internal standards like Ethyl Arachidonate-d5 are indispensable for achieving accurate and reproducible results. These standards are added to samples at a known concentration at the beginning of the workflow to account for variability in extraction efficiency and ionization suppression in the mass spectrometer. nih.govlipidmaps.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Ethyl Esters

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including fatty acid esters. aocs.org For the analysis of FAEEs, including ethyl arachidonate (B1239269), GC-MS provides excellent chromatographic resolution and sensitive detection. nih.govnih.gov The use of a deuterated internal standard, such as this compound, is common in validated methods for the simultaneous determination of multiple FAEEs in biological samples like meconium and hair. nih.govnih.gov

While FAEEs are amenable to GC analysis, their parent fatty acids are not. Free fatty acids are highly polar and tend to form hydrogen bonds, which can cause poor peak shape and adsorption to the analytical column. sigmaaldrich.comjfda-online.com To overcome this, they are converted into more volatile and less polar ester derivatives, most commonly fatty acid methyl esters (FAMEs) or, in the context of ethanol (B145695) metabolism, FAEEs. aocs.orgsigmaaldrich.com

This process, known as derivatization or esterification, is a crucial step in sample preparation for GC-MS analysis of fatty acids. jfda-online.com Common methods involve reacting the fatty acids with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst, such as boron trichloride (B1173362) (BCl3), methanolic HCl, or sulfuric acid. sigmaaldrich.comjfda-online.com The catalyst protonates an oxygen atom of the fatty acid's carboxyl group, making it much more reactive and facilitating the condensation reaction with the alcohol to form an ester. sigmaaldrich.com For instance, a typical procedure involves heating the sample with a BCl3-methanol solution to produce FAMEs. sigmaaldrich.com Similarly, deuterated alcohols can be used in an isotope-labeling derivatization strategy to differentiate endogenous esters from derivatized free fatty acids. bohrium.comnih.gov

Achieving robust separation of complex FAEE mixtures requires careful optimization of GC parameters, including the column, temperature program, and carrier gas flow.

GC Column: The choice of GC column is critical. Columns with a non-polar stationary phase like 5% phenyl-methylpolysiloxane (e.g., HP-5MS) or mid-polarity phases are often used. hilarispublisher.commdpi.com Column dimensions (length, internal diameter, and film thickness) significantly impact resolution and analysis time. gcms.czchromatographyonline.com Shorter, narrower columns can speed up analysis, while longer columns generally provide better resolution at the cost of longer run times. gcms.czchromatographyonline.com

Temperature Program: The oven temperature program is optimized to separate analytes based on their boiling points and interaction with the stationary phase. A typical program starts at a lower temperature, holds for a short period, and then ramps up to a final, higher temperature to elute all compounds of interest. hilarispublisher.com For example, a method for analyzing FAEEs might start the oven at 80°C, then increase the temperature by 10°C per minute up to 290°C. hilarispublisher.com

Carrier Gas: Helium is commonly used as the carrier gas. Its flow rate is optimized to achieve the best separation efficiency. Maintaining a constant linear velocity often provides more consistent results than maintaining a constant pressure. gcms.cz

Table 1: Example of Optimized GC-MS Parameters for Fatty Acid Ester Analysis

Parameter Setting Reference
Instrument Agilent 6980N GC with 5973 MS Detector hilarispublisher.com
Column HP-5MS (60 m x 0.25 mm x 0.25 µm) hilarispublisher.com
Carrier Gas Helium (1.3 mL/min) hilarispublisher.com
Oven Program 80°C (2 min hold), then 10°C/min to 290°C (7 min hold) hilarispublisher.com
Injection Mode Splitless N/A

| Inlet Temperature | 270°C | nih.gov |

This table presents a representative set of parameters and may need to be adapted for specific applications.

In GC-MS, after separation, the analytes are ionized before being detected. While electron ionization (EI) is common, it can cause extensive fragmentation of FAEEs, sometimes making it difficult to determine the molecular weight. nih.gov

Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation and typically produces a prominent quasi-molecular ion ([M+H]+). dntb.gov.uaresearchgate.net This makes CI particularly useful for confirming the molecular weight of FAEEs and improving quantitative accuracy, as the signal is concentrated in a single, specific ion. nih.govnih.gov Studies have shown that for FAEEs, proton transfer CI almost exclusively generates the [M+H]+ ion, which is ideal for sensitive quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. dntb.gov.uaresearchgate.net The use of CI has been successfully applied in methods for determining FAEEs in meconium, where it aids in the clear identification of analytes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipidomic Profiling

For comprehensive analysis of the lipidome, which includes lipids of widely varying polarities, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred platform. lcms.czcreative-proteomics.com It allows for the separation and detection of less volatile and more complex lipids that are not suitable for GC-MS. portlandpress.com In these untargeted or targeted lipidomic studies, deuterated internal standards such as this compound, Arachidonic acid-d8, and DHA-d5 are essential for accurate quantification. uzh.chnih.govnih.gov

The effectiveness of an LC-MS/MS analysis hinges on the chromatographic separation, which is determined by the column chemistry and the mobile phase composition. nih.gov

Chromatographic Column Selection: Reversed-phase (RP) liquid chromatography is the most widely used separation mode for lipidomics. portlandpress.comlcms.cz

C18 Columns: Columns with an octadecyl (C18) stationary phase are the dominant choice for separating lipids based on the length and degree of unsaturation of their acyl chains. lcms.czportlandpress.com They are effective for a broad range of lipid classes.

C8 and C30 Columns: C8 columns offer slightly less retention for non-polar lipids compared to C18, which can be advantageous for certain separations. nih.gov Conversely, C30 columns provide stronger retention and can offer increased resolution for separating structurally similar lipids, such as isomers. researchgate.net The choice depends on the specific lipid classes being targeted. nih.govresearchgate.net

Mobile Phase Optimization: The mobile phase typically consists of a mixture of solvents, such as water, acetonitrile (B52724), methanol, and isopropanol, used in a gradient to elute lipids over a wide polarity range. lcms.cz The addition of modifiers is crucial for improving peak shape and ionization efficiency. nih.govnih.gov

Positive Ion Mode (ESI+): For analysis in positive ion mode, a mobile phase containing 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid is often recommended as it provides high signal intensity for many lipid classes. lcms.czlcms.cznih.gov

Negative Ion Mode (ESI-): For negative ion mode, a mobile phase with 10 mM ammonium acetate (B1210297) is often preferred. lcms.cznih.gov Sometimes, 0.1% acetic acid is added as a reasonable compromise between signal intensity and retention time stability. nih.govnih.gov The optimal mobile phase composition often differs between positive and negative ionization modes, sometimes necessitating two separate analytical runs for comprehensive lipidome coverage. lcms.cz

Table 2: Example of Optimized LC-MS/MS Parameters for Lipidomic Analysis

Parameter Setting Reference
Instrument UFLC with Triple Quadrupole MS uzh.ch
Column C18 reversed-phase column lcms.czuzh.ch
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Methanol nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive/Negative uzh.chlcms.cz

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | uzh.chnih.gov |

This table presents a representative set of parameters and may need to be adapted for specific applications.

Table 3: MS/MS Parameters for Ethyl Arachidonate using this compound as Internal Standard

Analyte Q1 Mass (m/z) Q3 Mass (m/z) DP (V) CE (V) Internal Standard Q1 Mass (m/z) Q3 Mass (m/z) DP (V) CE (V)
Ethyl arachidonate 333.2 287.2 66 15 This compound 338.4 287.3 96 13
Ethyl arachidonate 333.2 90.9 66 57 This compound 338.4 91.0 96 59

Source: Adapted from a validated LC-MS/MS method for alcohol biomarkers. nih.gov Q1/Q3 Mass = Precursor/Product Ion Mass; DP = Declustering Potential; CE = Collision Energy.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry Parameters

In the realm of quantitative analysis, particularly for fatty acid ethyl esters (FAEEs) in biological matrices, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a preferred technique. The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving high accuracy and precision.

The optimization of MS/MS parameters is critical for sensitive and specific detection. For this compound, specific precursor-to-product ion transitions are monitored. In one validated method, the transition for this compound was m/z 338.4 to m/z 287.3. nih.gov This transition is selected based on the fragmentation pattern of the molecule in the collision cell of the mass spectrometer.

General ESI source parameters are optimized to ensure efficient ionization of the analyte and internal standard. Optimized source parameters in a study for FAEE analysis were a source temperature of 500°C, an ion spray voltage of 5,000 V, and gas pressures set at 30 psi for gas1, 35 psi for gas2, and 50 psi for the curtain gas. nih.gov These conditions are fine-tuned to maximize the signal intensity and stability. A scheduled multiple reaction monitoring (MRM) scan mode is often employed to enhance the duty cycle of the instrument, allowing for the monitoring of multiple analytes and their corresponding internal standards within a single chromatographic run. nih.gov

Table 1: Exemplary Tandem Mass Spectrometry Parameters for this compound

ParameterValueReference
Precursor Ion (m/z)338.4 nih.gov
Product Ion (m/z)287.3 nih.gov
Dwell Time (msec)Not specified, but part of a scheduled MRM with a 0.7s target scan time nih.gov

This table is interactive. Click on the headers to sort.

Isotope Dilution Mass Spectrometry (IDMS) Principles in Application

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample before any sample processing steps. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry. This approach is considered a gold-standard method for its ability to correct for variations in sample preparation and instrumental analysis.

For accurate quantification, a calibration curve is constructed. This is typically done by preparing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying concentrations of the native analyte (ethyl arachidonate). The response ratio (peak area of analyte / peak area of internal standard) is plotted against the concentration of the analyte.

The linearity of the calibration curve is a critical parameter for method validation. For instance, in a method for quantifying FAEEs in meconium, calibration curves were established up to 2,500–5,000 ng/g, demonstrating a wide linear dynamic range. nih.gov The linearity is assessed by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.

Biological matrices are complex and can significantly impact the ionization efficiency of the analyte in the ESI source, a phenomenon known as the matrix effect. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. Since this compound has nearly identical physicochemical properties to the native analyte, it experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively normalized. In a study analyzing alcohol markers in meconium, matrix effects ranging from -84.7% to 16.0% were observed, but these were effectively compensated for by the use of deuterated internal standards. nih.gov

The recovery of an analyte during the sample preparation and extraction process can be variable. IDMS using this compound allows for the accurate determination and correction of these losses. The internal standard is added at the very beginning of the sample preparation workflow. Any loss of the analyte during subsequent steps (e.g., homogenization, liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the internal standard.

Extraction efficiency can be experimentally determined by comparing the analyte-to-internal standard ratio in a sample that has undergone the full extraction procedure to a sample where the analyte and internal standard are added after the extraction process. For example, a method for FAEE analysis reported extraction efficiencies ranging from 51.2% to 96.5%. nih.gov

Method Development and Validation for Diverse Biological Matrices

The analytical method must be tailored and validated for the specific biological matrix being investigated. This ensures that the method is reliable and produces accurate results for that particular sample type.

The initial step in analyzing tissue samples is homogenization, which aims to release the analytes from the tissue matrix. A common procedure involves homogenizing a known weight of the tissue, for instance, 100 mg of meconium, in a suitable organic solvent like methanol. nih.gov Following homogenization, the sample is typically centrifuged to separate the solid debris from the supernatant containing the analytes and the internal standard.

The supernatant can then be subjected to further cleanup and concentration steps, such as solid-phase extraction (SPE), to remove interfering substances and enrich the analytes of interest before LC-MS/MS analysis. The choice of SPE sorbent and elution solvents is optimized to maximize the recovery of the target analytes while minimizing the co-extraction of matrix components.

Extraction Techniques from Biofluids (e.g., Plasma, Meconium)

The accurate quantification of ethyl arachidonate in biological matrices necessitates robust and efficient extraction methodologies to isolate the analyte from complex sample constituents like proteins and lipids. mdpi.com this compound is employed as an ideal internal standard during these procedures, as its chemical and physical properties closely mimic the target analyte, ensuring it accounts for procedural losses during extraction and variability during analysis. aptochem.com The primary techniques utilized for extracting fatty acid ethyl esters (FAEEs), including ethyl arachidonate, from biofluids such as plasma and meconium are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.commdpi.com

In the context of meconium analysis, which is used as a biomarker for in utero alcohol exposure, extraction methods are well-defined. nih.govnih.gov A common approach involves the homogenization of the meconium sample (typically 100-200 mg) in a solvent like methanol or acetonitrile. nih.govresearchgate.net This is followed by an extraction and purification step. One validated method involves a single SPE procedure using aminopropyl columns. In this process, after the initial sonication of the meconium with acetonitrile, the FAEEs are eluted with hexane. researchgate.net Another established method for the simultaneous extraction of multiple alcohol biomarkers from a single 100 mg meconium aliquot involves homogenization in methanol, centrifugation, and subsequent application of the supernatant to two different SPE columns to optimize the recovery of the various analytes. nih.gov

For plasma samples, the initial step is typically protein precipitation to remove larger macromolecules. mdpi.comresearchgate.net This is often achieved by adding a water-miscible organic solvent such as methanol or acetonitrile. researchgate.netnih.gov Following precipitation and centrifugation, the resulting supernatant can be subjected to either LLE or SPE. In LLE, solvents like ethyl acetate/hexane or toluene (B28343) are used to selectively extract the lipophilic analytes. mdpi.comnih.gov SPE offers an alternative that can be more easily automated and may use less organic solvent. mdpi.com For instance, a validated high-throughput method for analyzing fatty acid ethanolamides in human plasma uses a 96-well plate format for LLE after initial sample preparation. researchgate.net

The selection of the extraction technique and solvents is critical for maximizing recovery, minimizing matrix effects, and ensuring the stability of the analyte and the internal standard. mdpi.commdpi.com

Table 1: Summary of Extraction Methodologies for FAEEs and Related Compounds in Biofluids

BiofluidExtraction MethodKey Solvents & ReagentsInternal Standards MentionedResearch Focus
MeconiumSolid-Phase Extraction (SPE)Acetonitrile, HexaneEthyl myristate-d5, Ethyl palmitate-d5, Ethyl oleate-d5, Ethyl stearate-d5Simultaneous extraction of FAEEs and EtG. researchgate.net
MeconiumSolid-Phase Extraction (SPE)MethanolDeuterated FAEEs, EtG-d5, EtS-d5Simultaneous quantification of 9 FAEEs, EtG, and EtS. nih.gov
PlasmaLiquid-Liquid Extraction (LLE)Ethyl acetate, n-hexane, formic acidd4-N-acylethanolamine, d8-N-acylethanolamineQuantification of endocannabinoids and N-acylethanolamines. nih.gov
PlasmaLiquid-Liquid Extraction (LLE)Not specifiedD(4)-AEA, D(4)-OEA, (13)C(2)-PEAQuantification of fatty acid ethanolamides (AEA, OEA, PEA). researchgate.net

Considerations for Reproducibility and Inter-Laboratory Comparability

Achieving high levels of reproducibility within a single laboratory and comparability between different laboratories is a fundamental challenge in quantitative bioanalysis. The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of developing a robust and reproducible analytical method. aptochem.comtandfonline.com An ideal internal standard co-elutes with the analyte and has nearly identical extraction recovery and ionization efficiency, thereby correcting for variability in sample processing, instrument injection, and detection. aptochem.comscioninstruments.com

Several factors can impact the reproducibility of results. Matrix effects, where other components in the biofluid enhance or suppress the ionization of the analyte in the mass spectrometer, are a significant source of variability. mdpi.comscioninstruments.com While a co-eluting stable isotope-labeled internal standard can compensate for this, significant ion suppression can still compromise assay sensitivity. nih.gov The ex vivo formation or degradation of analytes post-collection is another critical issue, particularly for endogenous compounds. mdpi.com For instance, endocannabinoids can be synthesized or degraded by enzymes present in biofluids, necessitating immediate processing at low temperatures or the use of enzyme inhibitors to ensure the measured concentration reflects the true in vivo level. mdpi.com

Inter-laboratory comparability is essential for establishing standardized clinical reference ranges and for comparing data across different research studies. However, inter-laboratory comparison exercises have revealed significant variability in reported concentrations for analytes like fatty acids in serum. nist.govnist.gov These discrepancies can arise from numerous sources, including:

Differences in Analytical Methods: Variations in extraction procedures (e.g., LLE vs. SPE), derivatization techniques, chromatographic conditions, and mass spectrometry parameters can all contribute to different results. nist.gov

Calibration Standards: The purity and accuracy of calibration standards and the use of different calibration models (e.g., linear vs. quadratic regression) can lead to systematic biases. tandfonline.comnist.gov

Internal Standard Purity: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification. tandfonline.com Regulatory guidance recommends that the contribution from the internal standard to the analyte signal should not exceed 20% of the response at the lower limit of quantification. tandfonline.com

To enhance reproducibility and inter-laboratory agreement, a multi-faceted approach is required. This includes the widespread adoption of validated, standardized protocols for sample collection, handling, and analysis. mdpi.comresearchgate.net Furthermore, the use of high-purity, certified reference materials for both the analyte and the internal standard is crucial. tandfonline.com Participation in external quality assurance schemes and inter-laboratory comparison studies allows laboratories to assess their performance against their peers and identify potential biases in their methodologies. nist.gov

Table 2: Factors Affecting Analytical Reproducibility and Mitigation Strategies

FactorDescriptionMitigation Strategy
Sample Preparation Variability Inconsistencies in extraction efficiency, sample volume, or derivatization.Use of a stable isotope-labeled internal standard (e.g., this compound) to normalize for procedural losses and variations. aptochem.comscioninstruments.com
Matrix Effects Suppression or enhancement of analyte ionization by co-eluting matrix components.Optimize chromatographic separation to resolve analyte from interfering components; use a co-eluting stable isotope-labeled internal standard. mdpi.comnih.gov
Ex Vivo Analyte Instability Post-collection enzymatic synthesis or degradation of the target analyte.Immediate sample processing at low temperatures; addition of enzyme inhibitors or antioxidants (e.g., BHT). mdpi.commdpi.com
Instrumental Drift Changes in mass spectrometer sensitivity or performance over time.Regular instrument calibration; use of an internal standard to correct for sensitivity changes during an analytical run. scioninstruments.com
Purity of Standards Impurities in analyte or internal standard reference materials leading to inaccurate calibration.Use of high-purity, certified reference materials; verify the isotopic purity of the internal standard and check for unlabeled analyte. tandfonline.com
Inter-Laboratory Methodological Differences Use of different extraction protocols, instrumentation, and calibration procedures across labs.Development and adoption of standardized operating procedures (SOPs); participation in inter-laboratory comparison studies. nist.govnist.gov

Applications of Ethyl Arachidonate D5 in Metabolic Pathway Elucidation and Flux Analysis

Tracing of Arachidonic Acid (AA) and its Derivatives in Lipid Metabolism

As a lipophilic, esterified version of arachidonic acid (AA), ethyl arachidonate (B1239269) can be supplied to cultured cells or used in in vivo models to introduce a labeled pool of this critical polyunsaturated fatty acid. medchemexpress.commedchemexpress.com Once inside the cell, it is hydrolyzed, releasing arachidonic acid that can then be traced as it moves through various metabolic pathways.

The use of stable isotope tracers is fundamental to understanding the dynamics of PUFA turnover—the balance between their incorporation into and release from complex lipids. Studies have shown that PUFAs like arachidonic acid are constantly being exchanged between plasma and tissues such as the brain, with significant daily replacement rates. nih.gov By introducing Ethyl Arachidonate-d5, researchers can precisely measure the rate at which the labeled AA is incorporated into cellular lipid pools and subsequently lost or catabolized.

This approach allows for the calculation of metabolic half-lives for specific lipid species in different cellular compartments or tissues. For instance, after administering the tracer, periodic sampling and mass spectrometry analysis can reveal the rate of decline of the d5-labeled AA within a specific phospholipid, providing a direct measure of its turnover rate. This is critical for understanding how conditions like inflammation or the presence of ethanol (B145695) affect the availability of AA for producing signaling molecules like prostaglandins (B1171923) and leukotrienes. avantorsciences.comsigmaaldrich.comnih.gov

Table 1: Illustrative Research Findings on PUFA Turnover using a Labeled Tracer This table is an illustrative example based on the types of data generated in metabolic turnover studies.

Time Point Labeled AA in Plasma (% of Initial Dose) Labeled AA in Liver Phospholipids (B1166683) (nmol/g tissue) Labeled AA in Brain Phospholipids (nmol/g tissue)
1 hour 85% 15.2 1.8
6 hours 40% 55.8 7.5
24 hours 10% 25.1 12.3

Arachidonic acid is not synthesized de novo in mammals but is derived from dietary linoleic acid. However, once available, it is actively incorporated into complex lipids through various pathways. A key application of this compound is to trace this incorporation into glycerolipids and phospholipids. unc.edu Pioneering studies have identified that AA incorporation into phospholipids often occurs via the Lands' cycle, a remodeling pathway involving deacylation and subsequent reacylation catalyzed by lysophospholipid acyltransferases (LPLATs). nih.gov

By using a deuterated tracer, researchers can differentiate the exogenously supplied AA from the pre-existing endogenous pool. Following administration of this compound and subsequent hydrolysis to release deuterated AA, mass spectrometry can identify and quantify various downstream complex lipids that contain the deuterium (B1214612) label. Research using labeled AA has shown its incorporation into triglycerides (TG), phosphatidylinositol (PI), and phosphatidylethanolamine (B1630911) (PE). acs.org This allows for the precise study of the substrate specificities of enzymes like lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), which shows a preference for incorporating arachidonoyl-CoA into membrane phospholipids. nih.gov

Table 2: Example of Labeled Arachidonate Distribution in Cellular Lipids This table is modeled after findings from dual-isotope labeling lipidomics studies to illustrate how this compound could be traced into different lipid classes. acs.org

Lipid Class % of Total Incorporated Deuterated AA Key Enzymes in Incorporation
Triglycerides (TG) 45% Diacylglycerol acyltransferase (DGAT)
Phosphatidylcholine (PC) 25% Lysophosphatidylcholine acyltransferase (LPCAT)
Phosphatidylethanolamine (PE) 18% Lysophosphatidylethanolamine acyltransferase (LPEAT)
Phosphatidylinositol (PI) 10% Lysophosphatidylinositol acyltransferase (LPIAT)

A central challenge in metabolomics is distinguishing between molecules that are newly introduced or synthesized and those that are part of existing cellular pools. This compound provides an elegant solution to this problem. acs.org The d5 label acts as a unique chemical tag, making the exogenous AA pool and all of its subsequent metabolites unambiguously identifiable by mass spectrometry.

This allows for direct comparison of the metabolic processing of an external bolus of AA versus the cell's own internal stores. Such studies can reveal whether exogenous AA is preferentially channeled toward specific pathways, such as eicosanoid synthesis for inflammatory signaling, versus incorporation into membrane phospholipids for structural purposes. nih.gov This is particularly relevant in the context of alcohol consumption, where ethanol can alter lipid metabolism and lead to the formation of fatty acid ethyl esters (FAEEs), making it crucial to trace the origins of the fatty acids involved. nih.govnih.gov

Study of Fatty Acid Ethyl Ester (FAEE) Biosynthesis and Enzymatic Hydrolysis

Ethyl arachidonate is itself a Fatty Acid Ethyl Ester (FAEE), a class of non-oxidative ethanol metabolites. medchemexpress.com While it is used as a tool to deliver labeled AA, its own metabolism—both formation and breakdown—is of significant biological and clinical interest, particularly in the context of alcohol-related organ damage. nih.gov

FAEEs are formed when ethanol is present, through the esterification of fatty acids. nih.gov This process is catalyzed by several enzymes, with FAEE synthases and Acyl-CoA:ethanol O-acyltransferase (AEAT) being prominent. nih.govresearchgate.net These enzymes can use various fatty acids, but ethyl arachidonate is often a major FAEE species found in tissues like the brain after alcohol intoxication. medchemexpress.com The biosynthesis can occur through different routes:

Direct Esterification: A non-oxidative pathway where a free fatty acid (like arachidonic acid) is directly esterified with ethanol.

Transesterification: Where the fatty acid is transferred from an existing complex lipid, such as a triglyceride or phospholipid, to ethanol. nih.gov

Using deuterated precursors allows for detailed investigation of these pathways. For example, by co-administering ethanol and this compound, one could study if the labeled ethyl group is exchanged or if the entire molecule remains intact, providing insights into transesterification mechanisms.

Table 3: Primary Enzymes Implicated in Fatty Acid Ethyl Ester (FAEE) Biosynthesis

Enzyme Abbreviation Catalytic Action
Fatty Acid Ethyl Ester Synthase FAEE Synthase Catalyzes the esterification of a fatty acid with ethanol.
Acyl-CoA:Ethanol O-Acyltransferase AEAT Uses an activated fatty acid (acyl-CoA) as the substrate for esterification with ethanol.

The breakdown of Ethyl Arachidonate in biological systems is primarily achieved through enzymatic hydrolysis. This reaction cleaves the ester bond, releasing arachidonic acid and ethanol. Carboxylesterases are a major class of enzymes responsible for the hydrolysis of FAEEs. The released arachidonic acid is then free to be either catabolized, re-esterified into complex lipids, or used as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids. avantorsciences.comnih.govresearchgate.net

Studying the degradation of this compound is straightforward. After introducing the compound to a biological system, the appearance of deuterated ethanol (ethanol-d5) and deuterated arachidonic acid in various lipid pools can be monitored over time using mass spectrometry. This provides a direct measure of the rate of hydrolysis and can be used to assess the activity of FAEE hydrolases under different physiological or pathological conditions.

This compound is a deuterated form of ethyl arachidonate, which serves as a stable, lipophilic source of exogenous arachidonic acid for research purposes. medchemexpress.commedchemexpress.com Its primary utility in metabolic studies stems from the five deuterium atoms on the ethyl group, which act as a stable isotope label. lgcstandards.com When introduced into biological systems, ethyl arachidonate is hydrolyzed, releasing deuterated arachidonic acid (AA-d5). This labeled arachidonic acid can then be traced as it is incorporated into various metabolic pathways. The mass shift created by the deuterium label allows researchers to differentiate the metabolites of the exogenously supplied fatty acid from their endogenous, unlabeled counterparts using analytical techniques like mass spectrometry. nih.govresearchgate.netnih.gov This makes this compound an invaluable tool for elucidating the complex dynamics of lipid mediator generation.

Elucidation of Eicosanoid Pathway Dynamics and Lipid Mediator Generation

The metabolism of arachidonic acid is central to numerous physiological and pathological processes, primarily through its conversion into a diverse family of signaling molecules known as eicosanoids. nih.govmdpi.com The principal enzymatic pathways responsible for this conversion are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. avantorsciences.comnih.gov By introducing this compound, which delivers a pool of AA-d5, researchers can meticulously track substrate utilization and the subsequent generation of labeled eicosanoid products, providing a clear picture of pathway flux and regulation under specific experimental conditions.

Once released from its ethyl ester form, arachidonic acid-d5 becomes a substrate for both COX and LOX enzymes. The COX pathway metabolizes arachidonic acid to produce prostanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation and hemostasis. mdpi.comavantorsciences.com The LOX pathway generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are also deeply involved in inflammatory and immune responses. nih.govwikipedia.orgwikipathways.org

The use of deuterated arachidonic acid has revealed significant details about these enzymatic processes. Studies have shown that deuteration of the arachidonic acid molecule, particularly at the bis-allylic positions susceptible to hydrogen abstraction, can slow down the rate of both enzymatic and non-enzymatic oxidation through a phenomenon known as the kinetic isotope effect (KIE). acs.orgnih.gov This effect can alter the profile of lipid mediators produced. For example, deuteration at specific carbons can influence the balance of products generated by COX and LOX enzymes, providing insights into the mechanisms of these enzymes and the roles of their metabolites. acs.orgnih.gov By using AA-d5 derived from this compound as a tracer, scientists can quantify the incorporation of the labeled precursor into specific prostaglandins, leukotrienes, and HETEs, thereby mapping the flow through these critical inflammatory pathways. nih.govacs.org

Table 1: Major Metabolites of Arachidonic Acid via COX and LOX Pathways
PathwayKey Enzyme(s)Primary Metabolite ClassesExample Metabolites from Unlabeled AACorresponding Labeled Metabolites from AA-d5
Cyclooxygenase (COX)COX-1, COX-2ProstanoidsProstaglandin E2 (PGE2), Thromboxane A2 (TXA2)d5-Prostaglandin E2, d5-Thromboxane A2
5-Lipoxygenase (5-LOX)ALOX5Leukotrienes, 5-HETEsLeukotriene B4 (LTB4), 5-Hydroxyeicosatetraenoic acid (5-HETE)d5-Leukotriene B4, d5-5-HETE
12-Lipoxygenase (12-LOX)ALOX1212-HETEs, Hepoxilins12-Hydroxyeicosatetraenoic acid (12-HETE)d5-12-HETE
15-Lipoxygenase (15-LOX)ALOX1515-HETEs, Lipoxins15-Hydroxyeicosatetraenoic acid (15-HETE)d5-15-HETE

Beyond their role in initiating inflammation, arachidonic acid metabolites are also crucial for its resolution. Arachidonic acid is the parent compound for a class of Specialized Pro-Resolving Mediators (SPMs) known as lipoxins. geneticlifehacks.com The biosynthesis of lipoxins is a multi-step process that often involves the sequential action of different lipoxygenase enzymes in a process called transcellular biosynthesis. biorxiv.org

The formation of lipoxins begins with the conversion of arachidonic acid to a hydroperoxy fatty acid, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE), by a 15-lipoxygenase (15-LOX) enzyme. researchgate.net This intermediate is then typically reduced to its corresponding hydroxyl form, 15-hydroxyeicosatetraenoic acid (15-HETE), which serves as a key SPM precursor. biorxiv.org This precursor can then be taken up by a second cell type, such as a neutrophil, which expresses a 5-lipoxygenase (5-LOX). The 5-LOX enzyme further metabolizes 15-HETE to generate lipoxin A4 and lipoxin B4. nih.govbiorxiv.org

By supplying cells with this compound, researchers can trace the conversion of the resulting AA-d5 into labeled SPM precursors like d5-15-HETE. This allows for the precise measurement of the rate of precursor formation and its subsequent conversion to mature SPMs, shedding light on the regulation of the inflammatory resolution phase. researchgate.net This approach is critical for understanding how the balance shifts from pro-inflammatory eicosanoid production to the generation of pro-resolving lipoxins. geneticlifehacks.combiorxiv.org

Table 2: Key Arachidonic Acid-Derived SPM Precursors and Biosynthetic Enzymes
SPM FamilyInitial EnzymeKey Precursor Formed from Arachidonic AcidSubsequent EnzymeResulting SPM Example
Lipoxins15-Lipoxygenase (ALOX15)15-Hydroxyeicosatetraenoic acid (15-HETE)5-Lipoxygenase (ALOX5)Lipoxin A4 (LXA4)
Lipoxins5-Lipoxygenase (ALOX5)Leukotriene A4 (LTA4)12-Lipoxygenase (ALOX12)Lipoxin A4 (LXA4)

Research Contexts and Models Utilizing Ethyl Arachidonate D5

Fundamental Lipidomics Research

In the field of lipidomics, which aims to comprehensively identify and quantify the vast array of lipids in a biological system, accuracy and reproducibility are paramount. Deuterated lipids, such as Ethyl Arachidonate-d5, serve as ideal internal standards to achieve this. acs.org Species-specific internal standardization using stable isotope-labeled analogues is considered the gold standard for accurate absolute quantification in lipid analysis. acs.org

Comprehensive Lipid Species Profiling in Cellular Models

Lipid profiling involves the large-scale analysis of hundreds to thousands of individual lipid molecules to generate a snapshot of the lipidome. In these complex analyses, variations can arise during sample preparation (e.g., extraction) and instrumental analysis (e.g., ionization efficiency). lipidmaps.org To correct for these potential errors, a known amount of an internal standard like this compound is added to each sample at the beginning of the workflow.

By comparing the signal of the endogenous analyte to the signal of the co-eluting deuterated internal standard, researchers can normalize the data. This process accounts for analyte loss during sample handling and corrects for fluctuations in the mass spectrometer's signal, ensuring that any observed differences between samples reflect true biological variation rather than experimental artifact. lipidmaps.orgmdpi.com This approach has been applied to characterize the lipidomes of various cell lines, such as the RAW 264.7 macrophage cell line, to understand changes in lipid composition in response to stimuli. lipidmaps.org

Quantitative Analysis of Lipid Signaling Molecules

Many lipid signaling molecules, such as the eicosanoids derived from arachidonic acid, are present at very low concentrations in tissues and cells. ub.edunih.gov Their accurate measurement requires highly sensitive and specific analytical methods. nih.govcreative-proteomics.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose, and its accuracy relies heavily on the use of appropriate internal standards. ub.edunih.gov

Researchers often use a "cocktail" of deuterated standards, which can include isotopologues of prostaglandins (B1171923), leukotrienes, and hydroxyeicosatetraenoic acids (HETEs), to simultaneously quantify dozens of these potent mediators. nih.govresearchgate.net For instance, in studies analyzing eicosanoid profiles in human serum, deuterated standards like PGE2-d4 and LTB4-d4 are used to quantify their endogenous counterparts, which play critical roles in inflammation. nih.gov this compound serves as an internal standard for the quantification of fatty acid ethyl esters (FAEEs), which are themselves of interest as markers of alcohol consumption. nih.gov The use of these standards enables the reliable quantification of signaling molecules at picogram or nanogram levels, providing critical insights into physiological and pathophysiological processes. ub.edunih.gov

Table 1: Examples of Lipid Signaling Molecules Quantified Using Deuterated Standards This table is interactive. You can sort and filter the data.

Lipid Signaling Molecule Biological Relevance Research Model
Prostaglandin E2 (PGE2) Inflammation, Pain, Fever Human Serum, Cell Culture
Leukotriene B4 (LTB4) Immune Response, Chemotaxis Human Serum, Whole Blood
5-HETE Inflammation, Cell Proliferation Human Plasma, Cell Culture
12-HETE Platelet Aggregation, Inflammation Human Plasma, Cardiac Tissue
Thromboxane B2 (TXB2) Vasoconstriction, Platelet Aggregation Human Serum

Investigation of Lipid Remodeling Processes

Lipid remodeling refers to the dynamic processes by which the fatty acid chains of complex lipids are modified, exchanged, and rearranged. These pathways are crucial for maintaining membrane homeostasis and generating specific signaling lipids. Stable isotope tracers are powerful tools for investigating these dynamics.

By introducing a deuterated fatty acid precursor, such as this compound (which can be hydrolyzed to release deuterated arachidonic acid), into a cellular or animal model, scientists can trace its journey. Using mass spectrometry, they can track the incorporation of the deuterium-labeled arachidonyl moiety into various lipid classes, such as phospholipids (B1166683) and triacylglycerols. This allows for the measurement of the rates of synthesis, degradation, and interconversion of different lipid species, providing a dynamic view of lipid metabolism that cannot be obtained from static measurements alone. This approach reveals how cells and tissues remodel their lipid landscapes in response to physiological cues or pathological stress.

Mechanistic Biochemical Studies in Cellular and Animal Models

Beyond broad profiling, this compound is utilized in targeted studies to elucidate the function of specific metabolic pathways and to understand the whole-body processing of fatty acids.

Studies in Cultured Cells for Pathway Characterization

This compound can be supplied to cultured cells as an exogenous source of arachidonic acid to probe the activity of specific enzymatic pathways. medchemexpress.com Once taken up by the cells and hydrolyzed, the released Arachidonate-d5 enters cellular metabolic pools. It can then be acted upon by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to produce deuterated eicosanoids.

By measuring the production of these labeled metabolites (e.g., Prostaglandin-d5), researchers can specifically assess the metabolic flux through these pathways, distinguishing it from the metabolism of endogenous, non-labeled arachidonic acid. This strategy is highly effective for characterizing enzyme function, evaluating the impact of genetic modifications on a pathway, or studying how different stimuli affect the production of specific lipid mediators in a controlled in vitro environment. ub.eduavantorsciences.com

In Vivo Animal Model Applications for Metabolic Interrogation

To understand how a nutrient or metabolite is processed at the whole-organism level, in vivo studies are essential. Administering this compound to animal models, such as rats or mice, allows for the comprehensive interrogation of arachidonic acid metabolism. nih.govsemanticscholar.org Following administration, researchers can collect various tissues at different time points and analyze them for the presence of the deuterated label. semanticscholar.org

This approach provides a wealth of information, including the rate of absorption from the gut, distribution to different organs, incorporation into tissue-specific lipid pools (e.g., brain phospholipids vs. adipose triacylglycerols), and conversion into downstream metabolites. semanticscholar.org For example, a study using deuterated ethyl esters of other essential fatty acids in rats tracked the appearance of labeled metabolites in 25 different tissues over 600 hours. semanticscholar.org This revealed organ-specific patterns of fatty acid uptake and metabolism, showing that the brain and eye preferentially accumulated long-chain metabolites, while skin primarily stored the precursor fatty acid. semanticscholar.org This type of metabolic interrogation is crucial for understanding nutrient essentiality and the biochemical basis of diseases related to lipid dysregulation. nih.gov

Table 2: Illustrative Distribution of a Deuterated Fatty Acid Metabolite (2H5-20:5n-3) in Rat Tissues 8 Hours Post-Dosing This data is adapted from a study on deuterated essential fatty acids and illustrates the principle of in vivo metabolic interrogation. The values represent the concentration (nmol/g) of a specific deuterated metabolite. Source: Adapted from Lin, Y. H., & Salem, Jr., N. (2007). J. Lipid Res. 48: 2709–2724. semanticscholar.org

Tissue Concentration of Deuterated Metabolite (nmol/g)
Liver 15.2
Spleen 2.1
Lung 5.9
Kidney 5.1
Heart 1.8
Brain 0.2
Adipose (Epididymal) 0.8

Biomarker Discovery and Validation in Non-Human Studies

This compound, a deuterated isotopologue of an arachidonic acid ethyl ester, serves as a critical tool in non-human biomedical research, particularly within the field of lipidomics. Its primary function is as an internal standard for mass spectrometry-based quantification, which allows for the precise and accurate measurement of endogenous lipids. This high degree of accuracy is essential for the discovery and subsequent validation of lipid molecules as potential biomarkers for various diseases and physiological conditions in animal models.

Quantification of Specific Fatty Acid Metabolites as Research Indicators

In non-human studies, this compound and similar deuterated standards are indispensable for the accurate measurement of fatty acid metabolites that may act as indicators of disease or exposure to toxins. The stable isotope label allows researchers to distinguish the standard from endogenous analytes and correct for sample loss or variability during the extraction and analysis process. nih.govnih.gov

A significant area of application is in the study of alcohol-related organ damage. Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695) that have been identified as mediators of cellular injury. physiology.org In animal models, deuterated internal standards, including isotopologues of ethyl arachidonate (B1239269), are used to quantify the accumulation of specific FAEEs in tissues like the liver. physiology.org For example, a study using hepatic alcohol dehydrogenase-deficient (ADH−) deer mice investigated the link between chronic ethanol consumption and liver injury. physiology.org Researchers used a mixture of deuterium-labeled FAEE species, including ethyl arachidonate-d11, as an internal standard to accurately measure the levels of endogenously formed FAEEs in the liver. physiology.org The results showed that hepatic FAEEs were significantly increased in chronic ethanol-fed ADH-deficient mice, linking their accumulation to the mechanisms of alcohol-associated liver disease. physiology.org

This methodology is also applied to research on prenatal alcohol exposure. Studies in mouse models have used deuterated ethyl esters as internal standards to quantify FAEEs in tissues, providing a basis for investigating their role in fetal development and their potential as biomarkers for exposure. researchgate.net

Research AreaAnimal ModelAnalyte(s) QuantifiedPurpose of Quantification
Alcohol-Associated Liver DiseaseHepatic ADH-Deficient Deer MiceFatty Acid Ethyl Esters (FAEEs)To correlate hepatic FAEE accumulation with liver injury and understand disease mechanisms. physiology.org
Fetal Alcohol ExposureMouse ModelsFatty Acid Ethyl Esters (FAEEs)To investigate the accumulation and persistence of FAEEs in fetal and placental tissues as potential biomarkers of maternal alcohol use. researchgate.net
Inflammation and Eicosanoid SynthesisIn Vitro / Cell ModelsEicosanoids (Metabolites of Arachidonic Acid)To control and modulate the synthesis of inflammatory mediators for research purposes. nih.gov

Applications in Pre-Clinical Biomarker Evaluation

Beyond initial discovery, this compound and related standards are crucial for the rigorous evaluation of potential biomarkers in pre-clinical settings. These studies aim to validate whether a change in a metabolite's concentration is sensitive and specific enough to reliably indicate a disease state or response to therapy.

One example of pre-clinical biomarker evaluation is in the context of amyotrophic lateral sclerosis (ALS). In a study using the SOD1G93A mouse model of ALS, researchers profiled metabolites derived from arachidonic acid (AA) to identify inflammatory markers. frontiersin.org By adding deuterated internal standards to plasma and brain tissue samples before analysis, they could reliably quantify AA metabolites. frontiersin.org The study found a significant increase in the level of 12-hydroxyeicosatetraenoic acid (12-HETE) in both the plasma and brain of the ALS model mice compared to controls. frontiersin.org This finding validates 12-HETE as a potential biomarker for monitoring the neuroinflammatory processes associated with ALS progression in a pre-clinical model. frontiersin.org

Another application is in developing predictive biomarkers for therapeutic efficacy. In a study aimed at preventing colorectal cancer, male rats were fed diets with varying ratios of eicosapentaenoic acid (EPA) to omega-6 fatty acids. nih.gov Researchers used deuterated standards like d5-EPA to develop a robust LC-MS/MS method to quantify eicosanoids in serum and colon tissue. nih.gov The study established a mathematical model that could predict the concentration of the pro-inflammatory molecule Prostaglandin E2 (PGE2) in the colon based on the ratio of EPA to arachidonic acid (AA) in the serum. nih.gov This validated the serum EPA:AA ratio as a strong surrogate biomarker for colonic tissue changes, which could be used in future clinical trials to personalize dosing of EPA. nih.gov

Study FocusAnimal ModelKey FindingImplication for Biomarker Evaluation
Neuroinflammation in ALSSOD1G93A MiceLevels of the arachidonic acid metabolite 12-HETE were significantly increased in the plasma and brain of ALS model mice. frontiersin.orgValidates 12-HETE as a potential pre-clinical biomarker of disease-related inflammation in ALS. frontiersin.org
Colorectal Cancer PreventionMale RatsA mathematical relationship was established where the serum EPA:AA ratio could predict levels of colonic PGE2. nih.govThe serum EPA:AA ratio was validated as a surrogate biomarker for tissue-level eicosanoid changes, useful for predicting therapeutic response. nih.gov
Alcohol-Induced Liver InjuryHepatic ADH-Deficient Deer MiceIncreased endogenous FAEEs, quantified using a deuterated standard mix, were identified as a key factor in ethanol-induced liver injury. physiology.orgConfirms the relevance of FAEEs as critical biomarkers and mediators in the pathology of alcohol-associated liver disease. physiology.org

Emerging Research Directions and Methodological Advancements

Integration with Advanced Lipid Imaging Techniques

The convergence of stable isotope labeling with advanced mass spectrometry imaging (MSI) techniques is providing unprecedented spatial resolution of lipid metabolism directly in tissues. Methods like ambient mass spectrometry imaging, coupled with derivatization strategies, allow for the spatial mapping of lipid isomers. This enables researchers to visualize how exogenous lipids, introduced as tracers like Ethyl Arachidonate-d5, are distributed and metabolized within different regions of a tissue sample. This approach is particularly valuable for studying diseases characterized by localized metabolic changes, such as cancer, where it can help to resolve the alteration of lipid isomers in metastatic tissue sections figshare.com. By tracking the deuterated signal from this compound, scientists can differentiate the metabolic fate of exogenous arachidonic acid from the endogenous pool, offering a clearer picture of lipid uptake, transport, and transformation in a spatial context.

Development of High-Throughput Quantitative Lipidomics Platforms

To handle the large sample volumes of clinical and biological studies, the field is moving towards high-throughput quantitative lipidomics. These platforms integrate automated robotic systems for sample preparation with highly sensitive liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov Such systems can process 96 samples simultaneously in a few hours, significantly increasing efficiency. nih.gov The use of stable isotope-labeled internal standards, including deuterated fatty acid esters like this compound, is critical in these platforms. They are added at the beginning of the sample preparation process to correct for variability in extraction efficiency and instrument response, ensuring high accuracy and reproducibility in quantification across large batches of samples. nih.govhep-bejune.ch These methods enable the rapid and reliable profiling of a wide array of fatty acids, including biologically important omega-3 and omega-6 polyunsaturated fatty acids. nih.gov

Table 1: Components of a High-Throughput Lipidomics Platform
ComponentFunctionAdvantage
Robotic Sample PreparationAutomated extraction of lipids from plasma or other biological matrices.Increases throughput (e.g., 96 samples in <3 hours); reduces manual error and variability. nih.gov
Liquid Chromatography (LC)Separates different lipid species and their isomers based on their chemical properties before they enter the mass spectrometer.Allows for the separation of structurally similar molecules, such as branched-chain vs. straight-chain fatty acids. nih.govhep-bejune.ch
High-Resolution Mass Spectrometry (MS)Detects and quantifies the separated lipids based on their mass-to-charge ratio.Provides high sensitivity (nanomolar range) and specificity for a wide range of fatty acids. nih.gov
Stable Isotope-Labeled Standards (e.g., this compound)Used as internal standards for accurate quantification.Corrects for sample loss during preparation and variations in instrument signal, ensuring data accuracy.

Expansion of Isotope Tracing Methodologies for Systems Biology Approaches

Isotope tracing is a powerful technique for mapping metabolic pathways and quantifying fluxes. The application of isotope labeling to lipidomics has been explored as a method to track the metabolism of lipids in various disease states. biorxiv.org Using deuterated tracers like this compound allows researchers to follow the incorporation and transformation of exogenous arachidonic acid into more complex lipids. A significant advancement in this area is the use of dual-isotope labeling methods. biorxiv.org For instance, by treating cells with a mix of d5- and d11-arachidonic acid, researchers can identify newly synthesized lipids containing exogenous arachidonic acid by a unique doublet peak signature in the mass spectrum. biorxiv.orgnih.gov This approach makes it easier to distinguish the labeled lipids from the thousands of endogenous lipid species present in a sample. biorxiv.org Such tracer data can then be integrated into computational models to quantitate metabolic fluxes at a systems level, providing a comprehensive view of how lipid metabolism is altered in different physiological or pathological states. nih.gov

Table 2: Comparison of Isotope Tracing Methodologies
MethodologyDescriptionAdvantageChallenge
Single Isotope LabelingA single deuterated tracer (e.g., this compound) is introduced into a biological system.Allows for tracing the general fate of the labeled molecule.Differentiating the single labeled lipid from the vast and complex endogenous lipidome can be difficult. biorxiv.org
Dual Isotope LabelingTwo different isotopic labels of the same precursor (e.g., d5-AA and d11-AA) are used simultaneously.Creates a signature doublet or triplet peak in the mass spectrum, making the labeled species easy to identify and validate. biorxiv.orgnih.govRequires more complex data analysis to find and interpret the unique isotopic patterns.

Bioinformatic and Statistical Approaches for Labeled Lipidomics Data Analysis

The large and complex datasets generated by modern lipidomics, especially those from isotope tracing studies, present significant analytical challenges. nih.gov One major hurdle is that existing lipidomics software is often not designed to identify isotope-labeled lipids due to the mass shift caused by deuterium (B1214612) incorporation. nih.govbiorxiv.org This has spurred the development of specialized bioinformatics tools, such as D-Tracer, which are designed to efficiently extract metabolites with dual-isotope labels by searching for their signature doublet peaks in mass spectrometry data. biorxiv.org

Beyond identification, statistical analysis of lipidomics data is complicated by the large number of variables and the high degree of correlation between lipids in the same metabolic pathway. nih.gov Researchers employ a range of statistical methods to find meaningful patterns, from univariate hypothesis testing to more advanced multivariate approaches like supervised classification modeling and unsupervised clustering. nih.gov For imaging data, dimensionality reduction techniques such as t-SNE are used to visualize and separate different cell populations based on their lipid profiles. nih.gov These advanced bioinformatic and statistical pipelines are essential for translating raw mass spectrometry data into biological insights.

Table 3: Bioinformatic and Statistical Tools in Labeled Lipidomics
Tool/ApproachPurposeApplication Example
Specialized Identification Software (e.g., D-Tracer)To identify isotope-labeled lipids by recognizing their unique mass shifts or isotopic patterns (e.g., doublets). biorxiv.orgExtracting lipids that have incorporated d5- and d11-arachidonic acid from a complex dataset. biorxiv.org
Univariate Hypothesis Testing (e.g., t-test)To identify individual lipid species that are significantly different between experimental groups.Comparing the levels of a specific deuterated phospholipid in control vs. treated cells.
Multivariate Analysis (e.g., PCA, PLS-DA)To find patterns and relationships involving multiple lipid variables simultaneously.Distinguishing the overall lipid profiles of different cell types or treatment conditions.
Dimensionality Reduction (e.g., t-SNE)To visualize high-dimensional data, often from imaging or single-cell lipidomics. nih.govSeparating cell populations based on their lipidomic signatures in an imaging mass spectrometry experiment. nih.gov

Q & A

Q. Table 1: Solubility Parameters for this compound

SolventConcentration RangeStability (24h, 4°C)
DMSO50–100 mg/mL≥90%
PEG300 + Tween-805 mg/mL≥85%

Advanced: How do isotopic effects of deuterium in this compound influence metabolic tracking compared to non-deuterated analogs?

Methodological Answer:
Deuterium labeling alters kinetic isotope effects (KIE), impacting metabolic rate measurements.

  • Experimental Design: Use LC-MS/MS to compare deuterated/non-deuterated metabolite half-lives in lipidomic assays.
  • Data Contradictions: KIE may reduce enzymatic conversion rates by 5–10%, requiring normalization to control for isotopic interference .
  • Validation: Cross-reference with 13C^{13}\text{C}-labeled analogs to distinguish isotopic effects from experimental artifacts.

Basic: Which analytical techniques are most reliable for validating the purity of this compound?

Methodological Answer:

  • HPLC-PDA: Quantify purity (>98%) using C18 columns with acetonitrile/water gradients.
  • NMR (1H^1\text{H}, 13C^{13}\text{C}): Confirm deuteration at specific positions (e.g., C-5) via absence of proton signals .
  • Mass Spec (HRMS): Verify molecular ion ([M+H]+^+) at m/z 367.3 (deuterated) vs. 362.3 (non-deuterated).

Advanced: How can researchers design dose-response studies to investigate this compound’s role in lipid signaling pathways?

Methodological Answer:

  • Hypothesis-Driven Design: Test concentrations (1–100 µM) in COX/LOX inhibition assays. Include deuterated vs. non-deuterated controls.
  • Data Normalization: Use lipid peroxidation markers (e.g., MDA-TBA adducts) and adjust for deuterium’s mass shift in MS data .
  • Replicability: Follow Beilstein Journal guidelines: report full experimental parameters (solvents, incubation times) to enable replication .

Basic: What are the best practices for detecting this compound in complex biological matrices?

Methodological Answer:

  • Extraction: Use Folch method (chloroform:methanol, 2:1) to isolate lipids from plasma/tissue.
  • Detection: LC-MS/MS with MRM transitions (e.g., m/z 367.3 → 303.2 for quantification).
  • Calibration: Spike deuterated internal standards (e.g., d8-AA) to correct for matrix effects .

Advanced: How to address contradictory data on this compound’s bioavailability in different cell lines?

Methodological Answer:

  • Source Analysis: Compare cell membrane lipid composition (e.g., % phospholipids) via GC-MS. Differences in uptake may correlate with membrane fluidity.
  • Statistical Approach: Apply ANOVA with post-hoc Tukey tests to assess variability across ≥3 independent replicates .
  • Mitigation: Pre-treat cells with fatty acid-free BSA to standardize uptake conditions .

Basic: What solvent systems minimize deuterium loss during long-term storage of this compound?

Methodological Answer:

  • Optimal Storage: Use argon-flushed vials with anhydrous DMSO at -80°C.
  • Stability Testing: Monitor deuterium retention via quarterly NMR analysis. Degradation >5% warrants re-synthesis .

Advanced: How to design a study comparing this compound’s anti-inflammatory effects across species?

Methodological Answer:

  • Species Selection: Use murine (RAW 264.7) and human (THP-1) macrophage models.
  • Dosage Alignment: Adjust doses based on interspecies CYP450 activity differences (e.g., human hepatocyte S9 fractions).
  • Data Integration: Apply meta-analysis tools (e.g., RevMan) to harmonize cross-species results, citing primary literature for each model .

Basic: How to interpret mass spectrometry fragmentation patterns of this compound metabolites?

Methodological Answer:

  • Fragmentation Pathways: Deuterium retention in MS/MS spectra indicates metabolic stability. For example, β-oxidation fragments (e.g., m/z 303.2) retain deuterium at C-5.
  • Software Tools: Use LipidMatch or LipidBlast libraries for annotation .

Advanced: What strategies validate this compound’s binding affinity to phospholipase A2 (PLA2)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize PLA2 on CM5 chips; measure binding kinetics (KD) at varying deuterated ligand concentrations.
  • Competitive Assays: Co-incubate with non-deuterated arachidonate to assess isotopic competition.
  • Statistical Validation: Use BioLogic Software for kinetic modeling (1:1 Langmuir fit) and report 95% confidence intervals .

Key Guidelines for Methodological Rigor:

  • Data Reproducibility: Follow Beilstein Journal standards: document all protocols in supplementary materials .
  • Ethical Compliance: Ensure deuterated compound studies adhere to institutional safety reviews (e.g., IACUC for animal models) .
  • Critical Analysis: Compare findings against non-deuterated analogs and cite conflicts in literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.